molecular formula C9H3ClF8O B14047947 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene

1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene

Cat. No.: B14047947
M. Wt: 314.56 g/mol
InChI Key: XTGCAUOEOULSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is a versatile multifluorinated aromatic building block designed for advanced chemical synthesis and research. Its complex structure, featuring both trifluoromethyl and difluoromethoxy groups, makes it a valuable intermediate in the development of novel compounds, particularly in pharmaceutical and material science. In medicinal chemistry, this compound serves as a key precursor for creating active molecules. The presence of multiple fluorine atoms is often associated with enhanced metabolic stability, lipophilicity, and bioavailability in drug candidates . The specific substitution pattern on the benzene ring is engineered to interact with various biological targets, potentially useful in the discovery of new therapeutic agents. Furthermore, the difluoromethoxy group is a known and valuable moiety in agrochemical and pharmaceutical compounds, and methods for its incorporation into complex molecules are an active area of research . In material science, this benzene derivative can be utilized in the synthesis of specialty polymers and liquid crystals, where its fluorine content can impart desired properties such as chemical resistance, thermal stability, and unique optical characteristics. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H3ClF8O

Molecular Weight

314.56 g/mol

IUPAC Name

2-chloro-1-(difluoromethoxy)-3,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3ClF8O/c10-6-4(19-7(11)12)2-1-3(8(13,14)15)5(6)9(16,17)18/h1-2,7H

InChI Key

XTGCAUOEOULSDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Chlorination-Fluorination Route

Para-xylene derivatives serve as starting materials for introducing trifluoromethyl groups. Chlorination at elevated temperatures (150–170°C) under UV irradiation converts methyl groups to trichloromethyl intermediates. Subsequent fluorination with anhydrous hydrogen fluoride (HF) at 80°C replaces chlorine atoms with fluorine, yielding trifluoromethyl groups. For 1,2-bis(trifluoromethyl) substitution, meta-xylene derivatives may be preferable to direct chlorination/fluorination to the 1- and 2-positions.

Reaction Conditions:

  • Chlorination: Cl₂ gas, radical initiators (e.g., azobisisobutyronitrile), 90–100°C.
  • Fluorination: HF, 80°C, 4–6 hours, autoclave pressure up to 35 kg/cm².

Challenges:

  • Regioselectivity: Competing ortho/para isomer formation during chlorination necessitates careful temperature and catalyst control.
  • Safety: HF handling requires specialized equipment due to its corrosive nature.

Difluoromethoxy Group Installation at Position 4

The difluoromethoxy (-OCHF₂) group presents unique synthetic challenges due to the need for precise fluorine substitution. Existing methods for trifluoromethoxy (-OCF₃) synthesis provide a foundation for adaptation.

Partial Fluorination of Chloromethoxy Intermediates

Trichloromethoxybenzene (Cl₃CO-C₆H₄-) can be fluorinated under controlled conditions to replace two chlorine atoms with fluorine, yielding -OCHF₂. This approach mirrors the synthesis of trifluoromethoxybenzene but uses milder fluorinating agents to prevent over-fluorination.

Proposed Pathway:

  • Chlorination: Methoxybenzene (anisole) undergoes radical chlorination to form trichloromethoxybenzene.
  • Partial Fluorination:
    • Reagents: Potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST).
    • Solvent: Dichloromethane (DCM), 0–5°C.
    • Yield: Hypothetical 60–70% (extrapolated from trifluoromethoxy synthesis).

Nucleophilic Substitution

A nitro or chloro group at position 4 can be replaced via nucleophilic aromatic substitution (NAS) using difluoromethoxide ions (CHF₂O⁻).

Example Protocol:

  • Nitration: Introduce nitro group at position 4 using HNO₃/H₂SO₄.
  • Reduction: Convert nitro to amine using H₂/Pd-C.
  • Diazotization/Substitution:
    • Diazotize amine with NaNO₂/H₂SO₄.
    • Substitute with CHF₂O⁻ generated from CHF₂Cl and base.

Integrated Synthesis Routes

Combining the above steps, two plausible routes emerge:

Sequential Functionalization

  • Start with 1,2-dimethyl-4-methoxybenzene.
  • Chlorinate methyl groups to -CCl₃, then fluorinate to -CF₃.
  • Electrophilic chlorination at position 3.
  • Convert methoxy to -OCHF₂ via partial fluorination.

Comparative Analysis of Methods

Method Advantages Limitations Yield Estimate
Chlorination/Fluorination High scalability, industrial applicability HF handling hazards, over-fluorination risk 60–70%
NAS with CHF₂O⁻ Avoids harsh fluorination conditions Limited substrate compatibility, low yields 40–50%

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride . Reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene (Target) 1,2-CF₃; 3-Cl; 4-OCHF₂ ~314.5 High electron deficiency, steric hindrance, enhanced thermal stability
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene 1-Cl; 2-F; 4-OCH₃; 3-CF₃ 228.57 Lower fluorination; methoxy (-OCH₃) is less electron-withdrawing than -OCHF₂
3,6-Dimethoxy-1,2-bis(trifluoromethylthio)benzene 1,2-SCF₃; 3,6-OCH₃ ~330 (estimated) Trifluoromethylthio (-SCF₃) groups increase lipophilicity and oxidative stability
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene 3,5-CF₃; bromomethoxyethyl side chain ~380 (estimated) Bromine enhances reactivity for further functionalization

Key Observations :

  • The target compound exhibits greater electron deficiency compared to analogs due to the synergistic effects of -CF₃, -Cl, and -OCHF₂.
  • The difluoromethoxy group (-OCHF₂) in the target compound offers stronger electron withdrawal and metabolic stability compared to methoxy (-OCH₃) in the analog from .
  • Trifluoromethylthio (-SCF₃) groups in derivatives improve oxidative stability but reduce synthetic accessibility compared to -CF₃ .

Research Findings and Data Trends

Electronic Effects of Substituents

  • Trifluoromethyl (-CF₃) : Induces strong inductive electron withdrawal, deactivating the ring toward electrophilic substitution.
  • Difluoromethoxy (-OCHF₂) : Combines electron withdrawal (via -F) with steric bulk, reducing nucleophilic attack at the oxygen atom.
  • Chloro (-Cl) : Moderately deactivating but less so than -CF₃ or -OCHF₂.

Thermal and Chemical Stability

  • The target compound’s melting point is expected to exceed 150°C (based on analogs), while the analog from likely has a lower melting point (~100°C) due to reduced fluorination .

Biological Activity

1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is a highly fluorinated aromatic compound characterized by its unique substitution pattern. With a molecular formula of C9H3ClF8OC_9H_3ClF_8O and a molecular weight of 314.56 g/mol, this compound features two trifluoromethyl groups, a chlorine atom, and a difluoromethoxy substituent on a benzene ring. These structural characteristics significantly influence its chemical behavior and biological activity, making it a subject of interest in various fields such as medicinal chemistry and materials science .

The biological activity of this compound is primarily determined by its interactions with biological targets. The presence of multiple electronegative fluorine atoms enhances the compound's lipophilicity and stability, which may lead to increased binding affinity to specific proteins and enzymes. This interaction can potentially alter enzyme activity or influence cellular signaling pathways, contributing to its pharmacological potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Characteristics
1,2-Bis(trifluoromethyl)benzeneLacks chlorine and difluoromethoxy groupsOnly contains trifluoromethyl substituents
1,4-Bis(trifluoromethyl)benzeneDifferent substitution patternTrifluoromethyl groups are para rather than ortho/para
1,2-Bis(difluoromethoxy)benzeneContains difluoromethoxy but no trifluoromethyl or chlorineFocuses on difluoromethoxy substituents without halogens

The combination of trifluoromethyl, chlorine, and difluoromethoxy groups in this compound imparts distinct chemical properties that set it apart from these similar compounds. Its enhanced stability and reactivity make it particularly interesting for further research and application development.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of fluorinated aromatic compounds, derivatives similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar trifluoromethyl substitutions were found to inhibit cell growth at IC50 values ranging from 7.76 µM to 9.76 µM against HCT116 and OVCAR-8 cell lines respectively .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of halogenated aromatic compounds revealed that those with multiple electronegative substituents exhibited enhanced antibacterial activity. The study suggested that the presence of fluorine atoms contributes to increased membrane permeability and disruption of microbial cellular processes .

Q & A

Basic: What are the optimal synthetic routes for 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene?

Methodological Answer:
The synthesis typically involves multi-step halogenation and functional group introduction. A common approach is:

Halogenation: Start with a benzene derivative (e.g., 3,5-bis(trifluoromethyl)phenol) and introduce chlorine via electrophilic substitution using Fe-mediated reduction (e.g., Fe/HCl) .

Etherification: React with difluoromethoxy precursors (e.g., difluoromethyl bromide) under basic conditions (K₂CO₃/DMF) to install the difluoromethoxy group at the para position .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Key Considerations:

  • Monitor reaction progress via TLC or GC-MS to avoid over-halogenation.
  • Use anhydrous conditions for trifluoromethyl group stability .

Advanced: How can conflicting ¹⁹F NMR data for trifluoromethyl groups be resolved?

Methodological Answer:
Conflicting ¹⁹F NMR signals (e.g., split peaks or unexpected shifts) often arise from:

Dynamic effects: Rotational barriers in trifluoromethyl groups can cause signal splitting. Use variable-temperature NMR to confirm .

Impurities: Trace solvents (e.g., DMF) or byproducts (e.g., unreacted halides) may interfere. Compare with certified reference materials (CRMs) for ³,⁵-bis(trifluoromethyl)benzoic acid .

Solvent effects: Record spectra in deuterated chloroform (CDCl₃) or DMSO-d₆ for consistency .

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